Isooctyl nitrate chemical properties and synthesis pathways
Isooctyl nitrate chemical properties and synthesis pathways
An In-depth Technical Guide to the Chemical Properties and Synthesis Pathways of Isooctyl Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is a significant industrial chemical primarily utilized as a cetane improver in diesel fuels. Its addition to diesel fuel accelerates ignition, leading to improved engine performance. This technical guide provides a comprehensive overview of the chemical and physical properties of isooctyl nitrate. Furthermore, it delves into the primary synthesis pathways, offering detailed experimental protocols for its laboratory and industrial-scale production. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.
Chemical Properties of Isooctyl Nitrate
Isooctyl nitrate is a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1] It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of isooctyl nitrate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H17NO3 | [2][3] |
| Molecular Weight | 175.23 g/mol | [2] |
| CAS Number | 27247-96-7 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pungent, ester-like | [1] |
| Density (20 °C) | 960-970 kg/m ³ | [2] |
| Boiling Point | 60.3 °C | [4] |
| Melting Point | -153.7 °C | [4] |
| Flash Point | ≥ 77.0 °C | [2] |
| Kinematic Viscosity (20 °C) | 1.700-1.800 mm²/S | [2] |
| Purity | ≥ 99.10 % | [2] |
Synthesis Pathways of Isooctyl Nitrate
The predominant method for synthesizing isooctyl nitrate is through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[5] Sulfuric acid acts as a catalyst in this reaction.[5] The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[5]
General Reaction Equation
The overall chemical reaction for the synthesis of isooctyl nitrate is:
HNO₃ + CH₃(CH₂)₃CH(C₂H₅)CH₂OH → CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ + H₂O[5]
Synthesis Methodologies
Several variations of the synthesis process exist, including batch processes, continuous flow reactions, and microreactor technologies. These methods aim to improve safety, yield, and efficiency.
Experimental Protocols
Protocol 1: Batch Synthesis of Isooctyl Nitrate
This protocol is based on a conventional batch reaction process.
Materials:
-
Mixed acid solution containing nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
-
2-ethylhexanol (isooctyl alcohol)
-
10% aqueous sodium sulfate (B86663) solution
-
10% aqueous sodium carbonate solution
Procedure:
-
A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts HNO₃, 7.77 parts H₂SO₄, and 2.38 parts H₂O.
-
The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.
-
0.40 parts of urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.
-
5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.
-
After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.
-
Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.
-
2.73 parts of a 10% aqueous sodium sulfate solution are added to the reactor, and the mixture is agitated for 15 minutes. Agitation is then stopped, and the bottom aqueous layer is separated.
-
Another 2.73 parts of 10% aqueous sodium sulfate solution are added, and the contents are agitated for 15 minutes.
-
0.50 parts of a 10% aqueous sodium carbonate solution is slowly added. Agitation is stopped, and the lower aqueous layer is drained to yield the 2-ethylhexyl nitrate product.
Expected Yield: Approximately 97%
Protocol 2: Continuous Synthesis in a Flow Reactor
This protocol describes a continuous process for the synthesis of isooctyl nitrate using a flow reactor, which offers enhanced safety and control.
Materials:
-
90% Sulfuric acid (H₂SO₄)
-
98% Nitric acid (HNO₃)
-
Isooctyl alcohol
Equipment:
-
Flow reactor system with pulsation-free pumps and mixing modules.
Procedure:
-
A sulfuric acid stream and a nitric acid stream are separately pumped into the flow reactor to form the H₂SO₄-HNO₃ mixture in-situ.[6]
-
Isooctyl alcohol is simultaneously pumped into the flow reactor to mix with the acid mixture, initiating the reaction.[6]
-
The reaction temperature within the flow reactor is maintained between -10 °C and 35 °C.[6]
-
The residence time of the reaction mixture in the reactor is controlled to be between 5 and 40 seconds.[6]
-
The flow rates are adjusted to achieve a molar ratio of H₂SO₄ to isooctyl alcohol between 1.5:1 and 2:1, and a molar ratio of HNO₃ to isooctyl alcohol of 1:1.[6][7]
-
The crude product emerges from the reactor outlet and undergoes subsequent neutralization and purification steps.[6]
Expected Conversion and Yield: 99% or greater conversion and 99% or greater yield.[6]
Protocol 3: Synthesis using a Microreactor
This method utilizes a microreactor for improved mass and heat transfer, leading to a safer and more efficient process.
Materials:
-
Mixed acid solution (Nitric acid and Sulfuric acid)
-
Isooctanol
Procedure:
-
Prepare a mixed acid solution with a molar ratio of nitric acid to sulfuric acid of 0.3:1.0.[5]
-
The mixed acid and isooctanol are separately pumped into two inlets of a microchannel reactor.[5]
-
The volume flow rate ratio is adjusted to control the molar ratio of nitric acid to isooctanol between 0.9 and 1.5.[5]
-
The reactants mix and react within the microchannel reactor.
-
The reaction mixture flows from the outlet into a settling tank for phase separation.[5]
-
The organic phase is washed and dried to obtain the final product.[5]
Visualizations
Synthesis Pathway of Isooctyl Nitrate
Caption: General synthesis pathway for isooctyl nitrate.
Experimental Workflow for Continuous Synthesis
Caption: Experimental workflow for continuous synthesis.
References
- 1. godeepak.com [godeepak.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Isooctyl nitrate un number is 2821 - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US20170066710A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]
- 7. EP3114108A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]
